molecular formula C9H10ClNO2 B12275792 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine

Katalognummer: B12275792
Molekulargewicht: 199.63 g/mol
InChI-Schlüssel: DARBXNJQBWDUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine is a chemical compound that belongs to the class of dioxolanes It is characterized by the presence of a pyridine ring substituted with a chloro group and a dioxolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine typically involves the reaction of 2-chloropyridine with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure it meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine include:

Uniqueness

What sets this compound apart is its unique combination of a chloro-substituted pyridine ring and a dioxolane moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H10ClNO2

Molekulargewicht

199.63 g/mol

IUPAC-Name

2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

DARBXNJQBWDUOU-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCO1)C2=CN=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.